M-Copa, or 2-methylcoprophilinamide, is a novel compound recognized for its ability to disrupt the Golgi apparatus, a critical organelle involved in protein sorting and transport. This compound has gained attention due to its potential therapeutic applications, particularly in the context of Shiga toxin-induced apoptosis and cancer treatment. M-Copa functions by inhibiting the transport of proteins from the plasma membrane to the Golgi apparatus, thereby affecting various cellular processes.
M-Copa is classified as a Golgi system disruptor. It is derived from modifications of natural compounds and has been synthesized for research purposes. The compound targets the ADP-ribosylation factor 1, which is pivotal in vesicular transport between the endoplasmic reticulum and the Golgi apparatus. Its chemical identification includes the CAS number 861718-91-4, indicating its uniqueness in chemical databases .
The synthesis of M-Copa involves several steps that utilize organic chemistry techniques. The total synthesis has been reported in various studies, focusing on creating a compound that effectively disrupts Golgi function. The methods typically include:
Research indicates that M-Copa can be synthesized via methods similar to those used for other Golgi disruptors, ensuring high yield and purity .
M-Copa's molecular structure features a complex arrangement that includes:
The structural data indicate that M-Copa's design is optimized for binding to specific proteins involved in Golgi transport mechanisms .
M-Copa participates in several chemical reactions that underscore its functionality:
These reactions highlight M-Copa's role as a disruptor of normal cellular processes, which can be harnessed therapeutically .
The mechanism by which M-Copa exerts its effects involves:
The data suggest that targeting Golgi function could be a novel approach in developing therapies for conditions linked to protein misfolding or mislocalization .
M-Copa exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate conditions for storage and application in scientific research .
M-Copa has several promising applications in scientific research:
M-COPA (2-Methylcoprophilinamide) selectively inhibits the activation of ADP-ribosylation factors ARF1, ARF4, and ARF5—GTPases critical for vesicle budding and cargo selection. These ARF isoforms localize predominantly to the endoplasmic reticulum (ER)-Golgi interface, where they initiate coatomer assembly. Structural studies confirm M-COPA competitively binds to the Sec7 domain of guanine nucleotide exchange factors (GEFs), preventing GTP loading onto ARFs. This inhibition halts ARF-mediated recruitment of COPI coatomers, disrupting vesicle formation [1] [6].
Table 1: ARF Isoforms Targeted by M-COPA
ARF Isoform | Primary Localization | Function in Trafficking | Sensitivity to M-COPA |
---|---|---|---|
ARF1 | ER-Golgi, Golgi stacks | COPI vesicle assembly | High |
ARF4 | ER-Golgi | Cargo sorting | Moderate |
ARF5 | ER-Golgi, plasma membrane | Golgi-ER retrograde transport | High |
M-COPA specifically antagonizes GEFs (e.g., GBF1 and BIG1/2) that activate ARFs. By blocking the GEF Sec7 domain, M-COPA prevents the conformational change in ARFs required for GTP binding. This disrupts the sequential recruitment of COPI subunits (α/β/γ-COP) and adaptor proteins (e.g., p24 family) to ER exit sites. Consequently, cargo proteins like VSV-G accumulate in the ER, and anterograde transport stalls within 30 minutes of treatment. Live-cell imaging shows fragmented Golgi structures due to failed COPI-dependent recycling of Golgi enzymes to the ER [1] [3] [6].
M-COPA blocks retrograde trafficking of Shiga toxin (STx) by >90% by disrupting COPI function. STx normally binds globotriaosylceramide (Gb3) at the plasma membrane, enters early endosomes, and traffics to the trans-Golgi network (TGN) via COPI vesicles. Under M-COPA treatment:
M-COPA induces structural collapse of COPI vesicles and impairs clathrin-coated vesicle (CCV) formation through ARF1 inhibition:
Table 2: Vesicular Trafficking Pathways Disrupted by M-COPA
Vesicle Type | Cargo Affected | M-COPA-Induced Defect | Consequence |
---|---|---|---|
COPI vesicles | KDEL receptors, Golgi enzymes | Failed ARF1-dependent coatomer assembly | Golgi fragmentation |
Clathrin-coated vesicles (CCVs) | Mannose-6-phosphate receptors, lysosomal enzymes | Impaired AP-1 recruitment to TGN | Lysosomal enzyme secretion |
COPII vesicles | Procollagen, fibronectin | Indirect disruption via ARF1-COPI crosstalk | Delayed ER export |
Molecular Structure Box
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2